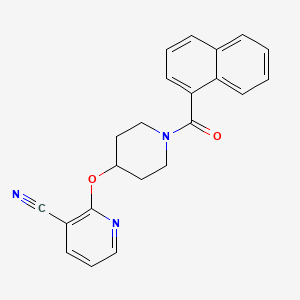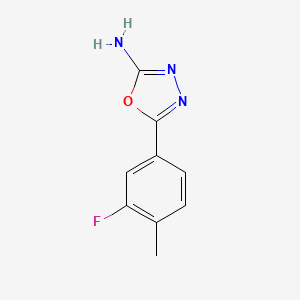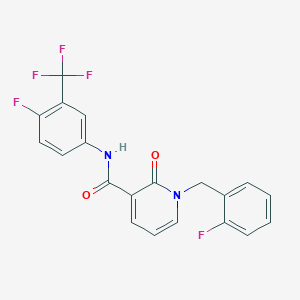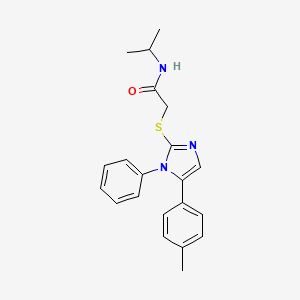![molecular formula C22H18F4N6O B2956773 N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1210723-14-0](/img/structure/B2956773.png)
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H18F4N6O and its molecular weight is 458.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
A study conducted by Jeankumar et al. (2013) explored the synthesis of thiazole-aminopiperidine hybrid analogues. Among these, a compound similar to N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide demonstrated promising antituberculosis activity and minimal cytotoxicity.
Anti-Influenza Activity
Research by Hebishy et al. (2020) focused on benzamide-based 5-aminopyrazoles and their derivatives, which showed significant anti-influenza A virus (subtype H5N1) activity. This demonstrates the potential use of similar compounds in combating avian influenza.
Anticancer and Anti-Inflammatory Potential
A study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives with observed anticancer and anti-5-lipoxygenase properties. These findings suggest a potential application in cancer therapy and inflammation management.
Cytotoxicity Against Cancer Cells
Hasan et al. (2015) conducted a study on pyrazolo[1,5-a]pyrimidines, which are structurally similar to the compound . These compounds showed cytotoxicity against various human cancer cell lines, indicating their potential in cancer research.
Antiviral and Antitumor Properties
Petrie et al. (1985) synthesized 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides with significant activity against measles in vitro and moderate antitumor activity. This underlines the versatility of such compounds in both antiviral and antitumor applications.
GPR39 Agonist Activity
A study by Sato et al. (2016) identified kinase inhibitors structurally related to the compound as novel GPR39 agonists. This finding expands the potential applications of these compounds to G protein-coupled receptors.
Antimicrobial Activity
Research by Abunada et al. (2008) on pyrazole and pyrazolo[3,4-d]pyrimidine derivatives showed antimicrobial activities. This suggests the potential use of similar compounds in developing new antimicrobial agents.
Enaminones in Antitumor and Antimicrobial Activities
A study by Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones that showed effects comparable to 5-fluorouracil against certain cancer cell lines and also demonstrated antimicrobial activity.
Wirkmechanismus
Target of Action
The compound, also known as N-[2-(4-{[(4-fluorophenyl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-(trifluoromethyl)benzamide, is a derivative of pyrazolo[3,4-d]pyrimidine . It has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, potentially inhibiting its activity . This interaction disrupts the normal function of CDK2, which is essential for cell cycle progression from G1 to S phase. By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . CDK2, the target of this compound, is a key player in this pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it may have favorable bioavailability .
Result of Action
The compound has demonstrated significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has also shown potent inhibitory activity against CDK2 . These results suggest that the compound could have potential as a therapeutic agent in the treatment of cancer.
Eigenschaften
IUPAC Name |
N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F4N6O/c23-15-7-5-14(6-8-15)11-28-19-17-12-31-32(20(17)30-13-29-19)10-9-27-21(33)16-3-1-2-4-18(16)22(24,25)26/h1-8,12-13H,9-11H2,(H,27,33)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUESAXSXSZRITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956695.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide](/img/structure/B2956696.png)



![4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline](/img/structure/B2956701.png)
![2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2956702.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2956704.png)


